molecular formula C23H28N3O6+ B13451375 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid

Cat. No.: B13451375
M. Wt: 442.5 g/mol
InChI Key: NJWNTUGVCYWWIK-NAZZMSSBSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[134002,708,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid typically involves multi-step organic synthesis techniques. The process often starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include protecting groups, oxidizing agents, and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties for various applications.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for probing biochemical processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to its structure could lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid involves interactions with specific molecular targets and pathways. The compound’s hydroxyl groups and carboxylic acid moiety allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,4S,5R,6R)-6-{[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfooxy)oxan-4-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid
  • (2S,3S,4R,5R,6R)-3-{[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxy)methyl]tetrahydro-2H-pyran-2-yl}oxy}-6-{[(2S,3S,4S,5R,6S)-6-{[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-2-hydroxy-4-(sulfomethyl)-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-4,5-dihydroxytetrahydro-2H-pyran-2-carboxylic acid

Uniqueness

The uniqueness of (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid lies in its complex structure and stereochemistry. The presence of multiple hydroxyl groups and a carboxylic acid moiety, along with its unique azoniatetracyclo structure, distinguishes it from other similar compounds. This complexity allows for a wide range of chemical modifications and applications in various scientific fields.

Properties

Molecular Formula

C23H28N3O6+

Molecular Weight

442.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid

InChI

InChI=1S/C23H27N3O6/c1-26(22-19(29)17(27)18(28)20(32-22)23(30)31)10-9-25-16(12-26)15-7-3-2-5-13(15)11-14-6-4-8-24-21(14)25/h2-8,16-20,22,27-29H,9-12H2,1H3/p+1/t16?,17-,18-,19+,20-,22+,26?/m0/s1

InChI Key

NJWNTUGVCYWWIK-NAZZMSSBSA-O

Isomeric SMILES

C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)C5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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